Hexafluoropropene trimer, 97
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexafluoropropene trimer, 97, is a chemical compound with the molecular formula C9F18 . It is a trimer of hexafluoropropene, meaning it consists of three hexafluoropropene units. This compound is known for its high thermal stability, chemical resistance, and unique properties that make it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexafluoropropene trimer is typically synthesized through the polymerization of hexafluoropropylene monomers. The process involves the following steps:
Polymerization Reaction: Hexafluoropropylene (C3F6) undergoes a polymerization reaction under specific conditions to form the trimer.
Catalysts and Solvents: Common catalysts include anhydrous potassium fluoride and 18-crown-6.
Reaction Conditions: The reaction is typically conducted at temperatures not exceeding 50°C, with a vacuum applied to the reaction vessel to remove any by-products.
Industrial Production Methods: In industrial settings, the production of hexafluoropropene trimer follows similar principles but on a larger scale. The process involves:
Analyse Chemischer Reaktionen
Hexafluoropropene trimer undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary amines through indirect substitution of fluorine atoms, forming corresponding enamines and enimines.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s high fluorine content makes it resistant to many oxidative and reductive conditions.
Common Reagents and Conditions: Reagents such as primary amines are commonly used in substitution reactions.
Major Products Formed: The primary products formed from these reactions include various fluorinated derivatives, such as enamines and enimines, which have applications in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
Hexafluoropropene trimer has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorinated compounds and materials.
Biology and Medicine: Research has explored its potential as a fluorinated cooling fluid for electronics, with studies indicating low physiological toxicity and stable physical properties.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which hexafluoropropene trimer exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, primarily through its fluorine atoms.
Pathways Involved: The pathways involved in its reactions include substitution and addition mechanisms, where the fluorine atoms are replaced or added to other molecules.
Vergleich Mit ähnlichen Verbindungen
Hexafluoropropene trimer can be compared with other fluorinated compounds, such as:
Hexafluoropropylene Oxide: This compound is similar in structure but differs in its reactivity and applications.
Perfluoroalkanes: These compounds share the high fluorine content but have different physical and chemical properties.
Fluorinated Polymers: While hexafluoropropene trimer is a trimer, fluorinated polymers consist of long chains of fluorinated monomers, leading to different applications and properties.
Uniqueness: Hexafluoropropene trimer’s unique combination of thermal stability, chemical resistance, and reactivity with primary amines sets it apart from other fluorinated compounds. Its ability to form stable derivatives makes it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9F18 |
---|---|
Molekulargewicht |
450.07 g/mol |
IUPAC-Name |
(E)-1,1,1,2,3,5,6,6,6-nonafluoro-2,4,5-tris(trifluoromethyl)hex-3-ene |
InChI |
InChI=1S/C9F18/c10-2(4(12,8(22,23)24)9(25,26)27)1(5(13,14)15)3(11,6(16,17)18)7(19,20)21/b2-1+ |
InChI-Schlüssel |
LSSVYTAUPWOSRM-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C(/C(C(F)(F)F)(C(F)(F)F)F)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/C(F)(F)F |
Kanonische SMILES |
C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.